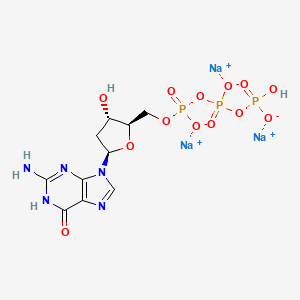

Deoxyguanosine triphosphate (trisodium salt)

Description

Role in DNA Replication and Repair Mechanisms

DNA polymerases rely on dGTP·3Na to extend primer strands during replication. The enzyme’s active site binds the incoming dGTP, aligning it with the complementary cytosine or thymine base on the template strand. The $$ \alpha $$-phosphate of dGTP forms a phosphodiester bond with the 3'-hydroxyl group of the primer, releasing pyrophosphate ($$ \text{PPi} $$) as a byproduct. This process is highly conserved across organisms, with bacteriophage Phi29 DNA polymerase demonstrating remarkable processivity, incorporating dGTP at rates exceeding 80 nucleotides per second under optimal conditions.

In DNA repair, dGTP·3Na participates in nonhomologous end joining (NHEJ), a pathway critical for correcting double-strand breaks. DNA polymerase μ (pol μ) facilitates the insertion of dGTP opposite template thymine residues, creating mismatched dG:dT pairs that are subsequently ligated. While this promotes survival under genotoxic stress, it introduces transition mutations, linking dGTP misincorporation to genomic instability. Structural studies reveal that pol μ accommodates 8-oxo-dGTP (an oxidized form of dGTP) with similar efficiency, exacerbating mutagenic outcomes.

Table 1: Comparative Structural Features of dNTPs

| Nucleotide | Base | Sugar | Molecular Formula | Role in DNA Synthesis |

|---|---|---|---|---|

| dGTP | Guanine | Deoxyribose | $$ \text{C}{10}\text{H}{16}\text{N}5\text{O}{13}\text{P}_3 $$ | Incorporates opposite cytosine/thymine |

| dATP | Adenine | Deoxyribose | $$ \text{C}{10}\text{H}{16}\text{N}5\text{O}{12}\text{P}_3 $$ | Base-pairs with thymine |

| dCTP | Cytosine | Deoxyribose | $$ \text{C}9\text{H}{16}\text{N}3\text{O}{13}\text{P}_3 $$ | Pairs with guanine |

| dTTP | Thymine | Deoxyribose | $$ \text{C}{10}\text{H}{17}\text{N}2\text{O}{14}\text{P}_3 $$ | Complementary to adenine |

Biological Significance in Nucleotide Metabolism

dGTP·3Na is synthesized via phosphorylation of deoxyguanosine monophosphate (dGMP) through sequential enzymatic reactions. Nucleoside diphosphate kinases catalyze the transfer of γ-phosphate from ATP to dGDP, yielding dGTP. Cellular pools of dGTP are tightly regulated to prevent imbalances that could lead to mutagenesis or replication errors. For instance, elevated dGTP levels increase the likelihood of oxidative damage incorporation, as observed with 8-oxo-dGTP.

The compound also acts as a metabolite in salvage pathways, where guanine bases recycled from DNA breakdown are reincorporated into nucleotides. This pathway is critical in post-mitotic cells, which rely on salvage mechanisms rather than de novo synthesis for nucleotide production.

Table 2: Metabolic Pathways Involving dGTP·3Na

| Pathway | Enzymes Involved | Substrates | Products |

|---|---|---|---|

| De Novo Synthesis | Ribonucleotide reductase, kinases | GDP, ATP | dGTP |

| Salvage Pathway | Hypoxanthine-guanine phosphoribosyltransferase | Guanine, PRPP | dGMP → dGTP |

| Oxidation Repair | 8-Oxoguanine glycosylase | 8-oxo-dGTP | Excised lesion, free dGTP |

Data synthesized from .

Properties

Molecular Formula |

C10H13N5Na3O13P3 |

|---|---|

Molecular Weight |

573.13 g/mol |

IUPAC Name |

trisodium;[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3.3Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;;/q;3*+1/p-3/t4-,5+,6+;;;/m0.../s1 |

InChI Key |

IWGGLKOTEOCWQP-BIHLCPNHSA-K |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Reaction System Composition

The enzymatic pathway employs deoxyguanosine monophosphate (dGMP) as the substrate, polyphosphate kinase (PPK; EC 2.7.4.1), and nucleotide kinase (e.g., EC 2.7.4.8 for dGTP synthesis). Key reaction parameters include:

| Parameter | Optimal Range | Role in Synthesis |

|---|---|---|

| Temperature | 30–50°C | Enzyme activity modulation |

| pH | 6.0–9.0 | Stability of enzymes |

| Mg²⁺/Mn²⁺ concentration | 10–150 mM | Cofactor for kinases |

| Polyphosphate (MW 600) | 10–100 mM | Phosphate donor |

| Sodium ions | 0–500 mM | Trisodium salt formation |

The reaction proceeds via two phosphorylation steps:

Advantages of Enzymatic Synthesis

-

Cost Reduction : Eliminating ATP saves >50% in raw material expenses.

-

By-Product Minimization : Avoids accumulation of AMP/ADP, simplifying downstream purification.

-

Scalability : Reactions complete within 2 hours, making the method suitable for industrial production.

Chemical Phosphorylation Approaches

Chemical synthesis routes, though less common, provide an alternative for laboratories lacking access to specialized enzymes. These methods typically involve protecting group strategies and phosphate coupling agents.

Stepwise Phosphorylation

A generalized chemical pathway involves:

-

Protection of dGuanosine : The 3′- and 5′-hydroxyl groups are shielded using silyl or acetyl groups to prevent undesired phosphorylation.

-

Phosphorylation : Reaction with phosphorus oxychloride (POCl₃) or trimetaphosphate in anhydrous conditions introduces phosphate groups.

-

Deprotection and Salification : Acidic or basic hydrolysis removes protecting groups, followed by sodium salt formation via ion exchange.

Challenges and Limitations

-

Low Yields : Multi-step reactions often result in <40% overall yield due to side reactions.

-

Harsh Conditions : POCl₃ requires strict moisture control, complicating large-scale implementation.

Comparative Analysis of Synthesis Methods

| Criterion | Enzymatic Method | Chemical Method |

|---|---|---|

| Yield | 70–90% | 20–40% |

| Reaction Time | 2–4 hours | 24–72 hours |

| By-Products | Minimal (inorganic Pi) | Multiple organic by-products |

| Scalability | Industrial-friendly | Limited to small scale |

| Cost per gram | $50–$100 | $200–$500 |

Enzymatic synthesis dominates commercial production, while chemical methods remain niche for custom modifications.

Purification and Characterization

Post-synthesis, dGTP trisodium salt is isolated using:

-

Ion-Exchange Chromatography : DEAE-Sephadex resins separate dGTP from residual dGMP/dGDP.

-

Ethanol Precipitation : Sodium ions facilitate selective precipitation at 4°C.

Quality Control Metrics :

Industrial-Scale Production Considerations

The enzymatic method’s scalability is enhanced by:

-

Continuous Fermentation : Recombinant E. coli strains expressing PPK and nucleotide kinases enable enzyme recycling.

-

In Situ Product Removal : Tangential flow filtration maintains reaction efficiency by removing inhibitory phosphate ions.

Recent Advances in dGTP Trisodium Salt Synthesis

Emerging techniques focus on:

Chemical Reactions Analysis

DNA Polymerase-Mediated Incorporation into DNA

dGTP serves as a substrate for DNA polymerases during replication and repair. The reaction involves the transfer of its terminal phosphate group to the 3'-hydroxyl group of the growing DNA strand, forming a phosphodiester bond and releasing pyrophosphate (PPi) . This step is catalyzed by two divalent metal ions (typically Mg²⁺) that stabilize the transition state during nucleophilic attack .

Mechanism :

-

Primer activation : The polymerase binds to the single-stranded DNA primer and dGTP.

-

Nucleophilic attack : The 3'-OH group of the primer attacks the α-phosphate of dGTP, facilitated by Mg²⁺ coordination.

-

PPi release : The reaction releases PPi, and the polymerase translocates to add the next nucleotide .

Enzymatic Substrate Utilization in Molecular Biology

dGTP is integral to techniques such as PCR, DNA sequencing, and reverse transcription. It is incorporated into DNA strands by reverse transcriptases and DNA polymerases, including Taq polymerase and thermostable enzymes used in PCR . Its specificity in base pairing ensures accurate DNA synthesis, where guanine pairs with cytosine through hydrogen bonding .

Applications :

-

PCR : Amplifies DNA sequences by providing guanine bases during elongation.

-

DNA sequencing : Acts as a building block in Sanger and next-generation sequencing methods .

Kinetic Analysis of Nucleotide Insertion Efficiency

Studies on human DNA polymerase β reveal that dGTP is the canonical substrate, but dGDP (lacking the γ-phosphate) can be inserted under specific conditions. Kinetic data demonstrate:

| Parameter | dGTP (Mg²⁺) | dGDP (Mg²⁺) | dGDP (Mn²⁺) |

|---|---|---|---|

| Binding Affinity (Kd) | 1.2 ± 0.16 μM | 33.1 ± 3.77 μM | 0.9 ± 0.56 μM |

| Insertion Rate (kpol) | 3.8 s⁻¹ | 1.2 × 10⁻⁴ s⁻¹ | Improved (not quantified) |

| Catalytic Efficiency | 3.2 × 10³ μM⁻¹s⁻¹ | 3.6 × 10⁻⁵ μM⁻¹s⁻¹ | Enhanced by Mn²⁺ |

The γ-phosphate is critical for efficient insertion, as its absence reduces catalytic efficiency by ~864,000-fold . Mn²⁺ partially compensates for this by improving binding affinity but does not fully restore insertion rates to dGTP levels .

Hydrolytic Reactions Catalyzed by Nucleoside Triphosphatases

dGTP undergoes hydrolysis to produce deoxyguanosine diphosphate (dGDP) and inorganic phosphate (Pi), a reaction catalyzed by nucleoside triphosphatases (NTPases). These enzymes regulate nucleotide pools by converting excess triphosphates into diphosphates, ensuring proper substrate availability for polymerases .

Reaction :

This hydrolysis prevents non-specific incorporation during DNA synthesis and maintains cellular nucleotide homeostasis .

Comparative Analysis with Other Deoxynucleotides

dGTP differs from other deoxynucleoside triphosphates in base composition and biological roles:

| Compound | Nucleobase | Key Role |

|---|---|---|

| 2'-Deoxyguanosine triphosphate | Guanine | DNA synthesis (provides G bases) |

| 2'-Deoxyadenosine triphosphate | Adenine | ATP analog; involved in energy transfer and RNA synthesis |

| 2'-Deoxycytidine triphosphate | Cytosine | RNA synthesis and DNA repair (e.g., in DNA polymerases) |

| 2'-Deoxythymidine triphosphate | Thymine | Unique to DNA synthesis; replaces uracil in DNA |

dGTP’s guanine base ensures specific base pairing with cytosine, distinguishing it from other deoxynucleotides .

Thermal and Chemical Stability

dGTP (trisodium salt) is stored at -20°C to prevent degradation. In aqueous solutions, it maintains solubility in phosphate-buffered saline (PBS) at pH 7.2 (5 mg/mL) . Its stability is critical for applications requiring long-term storage, such as PCR-grade reagents .

Scientific Research Applications

Molecular Biology Applications

DNA Synthesis and Repair

- Polymerase Chain Reaction (PCR) : dGTP is essential in PCR, a widely used technique for amplifying DNA sequences. It serves as a substrate for DNA polymerases, facilitating the synthesis of new DNA strands from template DNA .

- DNA Sequencing : In sequencing reactions, dGTP is incorporated into DNA strands, allowing for the determination of nucleotide sequences .

- DNA Repair Mechanisms : dGTP is involved in the repair of damaged DNA, particularly in pathways that involve DNA polymerases. Its incorporation into repair products is critical for maintaining genomic integrity .

Enzymatic Assays

- dGTP is utilized in various enzymatic assays to study nucleotide metabolism and enzyme kinetics. For instance, it can be used to investigate the activity of deoxynucleoside triphosphate hydrolases and other related enzymes .

Biochemical Research

Oxidative Stress Studies

- Recent studies have highlighted the role of dGTP in oxidative stress research. For example, assays involving 8-oxo-dGTP (an oxidized form of dGTP) have been developed to measure oxidative damage in cellular DNA. This application is particularly relevant in cancer research and aging studies .

Cellular Metabolism

- Research has shown that dGTP levels can influence cellular metabolism and signaling pathways. The modulation of dGTP concentrations can affect cell proliferation and apoptosis, making it a target for therapeutic interventions .

Therapeutic Applications

Cancer Treatment

- There is emerging evidence that manipulating dGTP levels can enhance the efficacy of certain chemotherapeutic agents. For instance, studies indicate that deoxynucleosides can potentiate the cytotoxic effects of topoisomerase inhibitors by affecting DNA repair pathways . This suggests potential therapeutic strategies that involve dGTP modulation to improve treatment outcomes.

Comparative Data on Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Molecular Biology | PCR, DNA Sequencing | Essential for DNA synthesis and amplification |

| Biochemical Research | Enzymatic Assays | Important for studying nucleotide metabolism |

| Oxidative Stress Studies | Measurement of oxidative damage | Relevant in cancer and aging studies |

| Therapeutic Applications | Cancer treatment enhancement | Can increase efficacy of topoisomerase inhibitors |

Case Studies

Case Study 1: Role in DNA Repair

A study investigated the function of dGTP in the repair of oxidative DNA damage using CHO cells treated with cadmium ions. The results indicated that dGTP plays a critical role in the activity of 8-oxo-dGTPase, an enzyme involved in repairing oxidatively damaged nucleotides. The inhibition of this enzyme by cadmium led to increased levels of oxidative damage markers, highlighting the importance of dGTP in maintaining cellular integrity under stress conditions .

Case Study 2: Enhancing Chemotherapy Efficacy

In another research project, scientists explored how deoxynucleosides like dGTP could enhance the cytotoxicity of certain chemotherapeutic agents. The study found that increasing dGTP concentrations reduced the efficiency of DNA repair mechanisms, thereby increasing the effectiveness of topoisomerase inhibitors against cancer cells .

Mechanism of Action

Deoxyguanosine triphosphate (trisodium salt) exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, pairing with cytosine. The triphosphate group provides the energy required for the formation of the phosphodiester bond, facilitating the addition of the nucleotide to the DNA strand. This process is crucial for DNA replication and repair .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares dGTP-Na₃ with other deoxyribonucleoside triphosphates (dNTPs):

Notes:

Biochemical Regulation and Drug Interactions

- dGTP vs. GTP: While dGTP is a DNA precursor, guanosine triphosphate (GTP) primarily functions in RNA synthesis and signaling. Mycophenolic acid inhibits inosinate dehydrogenase, reducing GTP and dGTP pools by >90% within 2 hours, while ATP remains unaffected .

- Modulation by Antimetabolites: dFdC (Gemcitabine): Depletes dCTP and dATP pools, enhancing phosphorylation of arabinosyl nucleosides (e.g., ara-C) by relieving feedback inhibition on deoxycytidine kinase . Methotrexate: Reduces dTTP and dCTP levels but spares dGTP in CCRF-CEM cells, highlighting differential regulation of dNTP pools .

Toxicity and Pathological Implications

- dGTP Accumulation: In PNP deficiency, dGTP accumulation selectively targets T-cells, impairing immune function . Similarly, 2,6-diaminopurinedeoxyriboside (DAPdR) acts as a prodrug of deoxyguanosine, elevating dGTP 1,100-fold and inhibiting L1210 cell growth .

- Comparative Cytotoxicity : dATP and dGTP are uniquely toxic in ADA and PNP deficiencies, respectively, due to their roles in DNA damage checkpoint activation .

Research Findings and Clinical Relevance

- Nucleotide Pool Dynamics :

- Therapeutic Implications : Combinations like dFdC + ara-C enhance cytotoxicity by modulating dNTP pools, a strategy explored in cancer therapy .

Biological Activity

Deoxyguanosine triphosphate (dGTP) trisodium salt is a purine nucleoside triphosphate that plays a crucial role in various biological processes, particularly in DNA synthesis and repair. This article provides an overview of its biological activity, including its biochemical properties, enzymatic interactions, and implications in cellular functions.

- Chemical Name : 2'-Deoxyguanosine 5'-triphosphate trisodium salt

- Molecular Formula :

- Molecular Weight : 573.13 g/mol

- CAS Number : 93919-41-6

- Solubility : Soluble in water up to 75 mM .

Role in Molecular Biology

dGTP is essential for several molecular biology applications, including:

- DNA Synthesis : dGTP serves as a substrate for DNA polymerases during DNA replication and repair processes. It is incorporated into DNA strands, contributing to the genetic material's integrity .

- PCR and Sequencing : It is widely used in polymerase chain reaction (PCR) and DNA sequencing protocols, facilitating the amplification and analysis of DNA .

Hydrolysis by dGTPase

The enzyme dGTPase, encoded by the dgt gene in Escherichia coli, hydrolyzes dGTP, regulating its intracellular concentration. Studies have shown that:

- Deletion of the dgt gene results in a two-fold increase in cellular dGTP levels, while overexpression leads to a five-fold decrease .

- The enzyme's activity suggests a potential role in maintaining nucleotide pool balance and fidelity during DNA replication .

Oxidative Modification

dGTP can undergo oxidative modifications, leading to the formation of 8-oxo-dGTP. This modified nucleotide can be misincorporated into DNA, resulting in mutagenic lesions. The cellular mechanisms to counteract this include:

- 8-Oxo-dGTPase Activity : Enzymes that hydrolyze 8-oxo-dGTP to prevent mutations associated with oxidative stress. Inhibition of these enzymes has been linked to increased cancer risk due to the accumulation of oxidative DNA damage .

Mutagenesis and Cancer

Research indicates that elevated levels of oxidized dGTP are significant contributors to mutagenesis. The incorporation of 8-oxo-dGMP into DNA can lead to AT-to-CG transitions, a common mutation type observed in various cancers .

Cellular Function and Repair Mechanisms

The balance of dGTP levels is crucial for cellular functions such as:

- DNA Repair : Adequate dGTP concentrations are necessary for effective repair mechanisms, ensuring genomic stability.

- Cell Cycle Regulation : Fluctuations in dGTP levels can influence cell cycle progression and apoptosis, highlighting its role beyond mere nucleotide supply .

Case Studies

- E. coli Mutator Phenotype : A study demonstrated that E. coli strains lacking the dgt gene exhibited a mutator phenotype due to increased dGTP levels, suggesting that dGTP concentration directly impacts mutation rates during replication .

- Oxidative Stress Response : In mammalian cells, elevated oxidative stress led to increased levels of oxidized dGTP, correlating with higher mutation rates and potential tumorigenesis. This highlights the importance of maintaining a balanced nucleotide pool under stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.